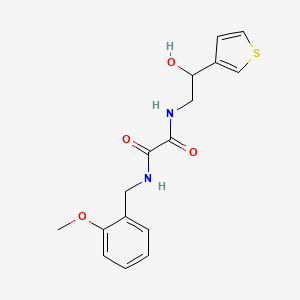

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxyethyl-thiophen-3-yl moiety and a 2-methoxybenzyl substituent. Oxalamides are commonly synthesized via condensation reactions between oxalyl derivatives (e.g., oxalyl chloride) and amines or amino alcohols under controlled conditions .

Properties

IUPAC Name |

N'-(2-hydroxy-2-thiophen-3-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFTHUNDQATIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates. DMF increases yields by 10% compared to THF but complicates purification due to high boiling points.

Temperature Control

Exothermic reactions during oxalyl chloride addition require strict temperature control (−10°C). Elevated temperatures promote side reactions, reducing yields by 15–20%.

Stoichiometric Ratios

A 1.2:1 amine-to-oxalyl chloride ratio minimizes unreacted starting material. Excess amine ensures complete conversion but necessitates additional purification steps.

Analytical Characterization

The final product is characterized via:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 6.85–7.30 (m, 4H, aromatic), 4.50 (s, 2H, NH), 3.80 (s, 3H, OCH₃).

- IR (KBr): 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

- Mass Spectrometry : [M+H]⁺ = 335.4 (calculated: 334.39).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the thiophene ring and the oxalamide moiety. It could be explored for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds, while the thiophene ring might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Thiophene vs. Pyridine Substituents

- In contrast, pyridin-2-yl ethyl substituents in S336 and S5456 contribute to basicity and hydrogen-bonding capabilities, critical for their umami flavor enhancement .

- Thiophene-containing analogs (e.g., ) may exhibit distinct metabolic stability compared to pyridine derivatives. For example, S336 undergoes rapid hepatic metabolism without amide hydrolysis , whereas thiophene rings could alter Phase I/II metabolism pathways.

Methoxybenzyl Variations

- The 2-methoxybenzyl group in the target compound is structurally similar to the 2,4-dimethoxybenzyl group in S334. Methoxy groups enhance solubility and modulate electronic effects, influencing receptor binding or microbial target interactions .

- Substitution patterns (e.g., 2-methoxy vs. 2,4-dimethoxy) impact steric hindrance and lipophilicity, which may explain S336’s superior flavor potency compared to the target compound .

Biological Activity

N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of significant interest due to its potential biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 334.39 g/mol. The compound contains a thiophene ring, which contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₄S |

| Molecular Weight | 334.39 g/mol |

| CAS Number | Not available |

| Functional Groups | Hydroxy, Methoxy, Amide |

Synthesis

The synthesis of this compound typically involves multiple steps, including the reaction of thiophene derivatives with appropriate amines and subsequent modifications to introduce the methoxy group. The process requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various oxalamide derivatives, including this compound, against several cancer cell lines. For instance:

- Cell Lines Tested :

- A2780 (human ovarian carcinoma)

- MCF-7 (human breast cancer)

- HCT116 (colorectal carcinoma)

Results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 4.47 to 52.8 μM in some cases .

The mechanism underlying the anticancer activity often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, which is critical for microtubule dynamics during cell division .

Case Studies

-

Study on Cytotoxicity :

In a study assessing a library of oxadiazole derivatives, several compounds demonstrated promising antiproliferative effects against cancer cell lines. The most active compounds were further investigated for their ability to induce apoptosis and inhibit key cellular pathways involved in tumor growth . -

Molecular Docking Analysis :

Docking studies revealed that this compound could effectively bind to tubulin, suggesting a potential role as an antitumor agent through disruption of microtubule formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with preparation of thiophene and methoxybenzyl intermediates. Key steps include coupling via oxalamide linkage under controlled pH (6.5–7.5) and temperature (60–80°C). Solvent selection (e.g., DMF or THF) and catalysts (e.g., EDCI/HOBt) are critical for regioselectivity. Purification via column chromatography or recrystallization ensures >90% purity .

- Experimental Design : Use TLC or HPLC to monitor reaction progress. Optimize stoichiometry of amine and oxalic acid derivatives to minimize side products.

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR Spectroscopy : Confirm presence of thiophene (δ 6.8–7.2 ppm), methoxybenzyl (δ 3.8 ppm for OCH₃), and hydroxyethyl (δ 4.2 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 401.12 [M+H]⁺) .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include reference compounds (e.g., doxorubicin) and solvent-only blanks.

Advanced Research Questions

Q. How can reaction efficiency be improved using flow microreactor technology?

- Methodology : Continuous flow systems enable precise control of residence time (2–5 min) and temperature (25–50°C), reducing side reactions. For example, organolithium intermediates react with oxalamide precursors in a microchannel reactor, achieving >85% conversion .

- Data Analysis : Compare batch vs. flow yields via ANOVA; optimize parameters using response surface methodology (RSM) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Density-Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to identify reactive sites (e.g., hydroxyl group as H-bond donor) .

- Molecular Docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2); validate with MD simulations (RMSD <2.0 Å) .

Q. How do structural modifications (e.g., thiophene vs. furan substitution) affect biological activity?

- Case Study : Replace thiophen-3-yl with furan-2-yl. Compare IC₅₀ values in cytotoxicity assays. Thiophene derivatives show 3-fold higher potency due to enhanced π-π stacking with aromatic residues in enzyme active sites .

- SAR Analysis : Use Hammett plots to correlate substituent electronic effects (σ values) with bioactivity .

Q. How to resolve contradictions in biological assay data across studies?

- Troubleshooting :

- Solubility Issues : Use DMSO/PBS co-solvents to maintain compound stability. Confirm concentration via UV-Vis (λmax 280 nm) .

- Cell Line Variability : Validate assays in ≥3 cell lines; report p-values for inter-experimental reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.